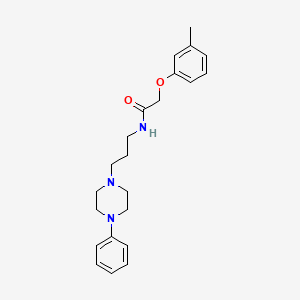

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of "(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone"

The compound "this compound" is a complex molecule that likely exhibits a range of biological activities due to its structural features. Although the specific compound is not directly mentioned in the provided papers, similar compounds with piperidine and methanone groups have been synthesized and studied for various properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from readily available materials. For instance, the synthesis of a compound with a piperidin-4-yl methanone group involved amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding a reasonable overall yield of 62.4% . Another synthesis approach for a piperidin-4-yl derivative involved a substitution reaction to introduce different functional groups . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For example, a piperidine ring adopting a chair conformation and a distorted tetrahedral geometry around the sulfur atom have been observed . These structural insights are crucial for understanding the conformation and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a piperidin-1-yl group suggests potential reactivity in nucleophilic substitution reactions or as a ligand in coordination chemistry. The methanone group could be involved in condensation reactions or act as a carbonyl electrophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques and thermal analysis. For instance, the thermal stability of a similar compound was found to be stable in the temperature range of 20-170°C . The electronic properties, such as the HOMO-LUMO energy gap, have been evaluated using density functional theory calculations, which are indicative of the molecule's stability and reactivity . Intermolecular interactions, such as hydrogen bonding and π-π interactions, contribute to the stability of the crystal structure .

Aplicaciones Científicas De Investigación

Selective Estrogen Receptor Modulators (SERMs)

One study discusses the discovery and synthesis of a class of compounds, including SERMs, which show estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterus. This involves structural modifications to enhance estrogen antagonist potency, potentially involving similar structural analogs to the specified compound (Palkowitz et al., 1997).

Crystal and Molecular Structure Analysis

Another research focuses on the crystal and molecular structure analysis of compounds structurally related to "(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone." These studies highlight the importance of such compounds in understanding intermolecular interactions and molecular geometry, which is crucial for designing compounds with desired biological activities (Lakshminarayana et al., 2009).

G Protein-Coupled Receptor (GPR7) Antagonists

Research on G protein-coupled receptor NPBWR1 (GPR7) antagonists reported the synthesis and evaluation of small molecule antagonists. These compounds, which may include structural analogs of the specified compound, are investigated for their potential in treating conditions associated with GPR7 (Romero et al., 2012).

Antimicrobial Active New Molecular Entities

A study on the synthesis of antimicrobial active new molecular entities discusses creating derivatives with potential microbial activities. These compounds, including derivatives structurally similar to the specified compound, show the promise of novel antimicrobial agents (Ramudu et al., 2017).

Isomorphous Structures and Steric Effects

Further research into isomorphous methyl- and chloro-substituted small heterocyclic analogs, including compounds similar to "this compound," explores their obeyance to the chlorine-methyl exchange rule. This study provides insights into molecular structure alterations and their effects on compound properties (Swamy et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target central nervous system (cns) receptors .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly cns receptors, leading to changes in cellular activity .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to a range of biological activities .

Pharmacokinetics

Similar compounds have been known to exhibit good bioavailability .

Result of Action

Similar compounds have been known to exhibit a range of effects, including anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities .

Propiedades

IUPAC Name |

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-21-15-4-6-16(7-5-15)23-13-14-8-10-19(11-9-14)18(20)17-3-2-12-22-17/h2-7,12,14H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYVNVKCKUWFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

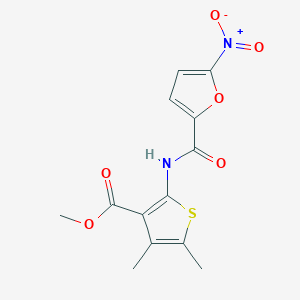

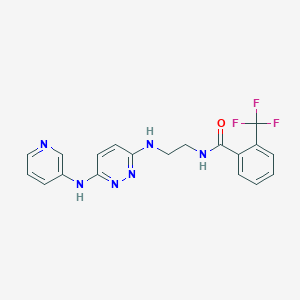

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

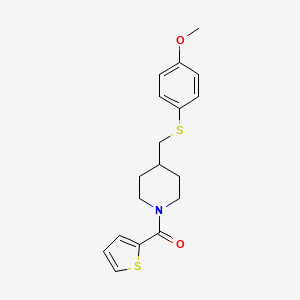

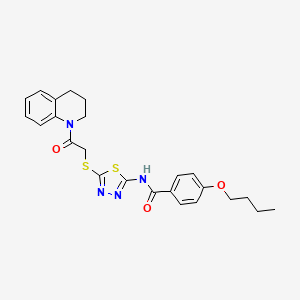

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

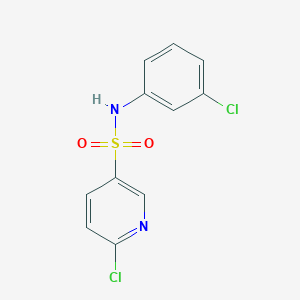

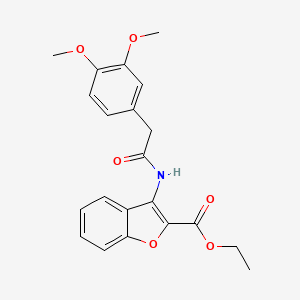

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

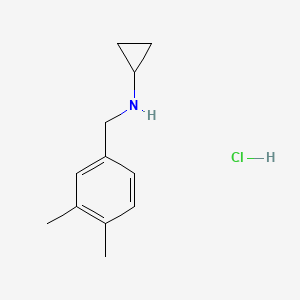

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)